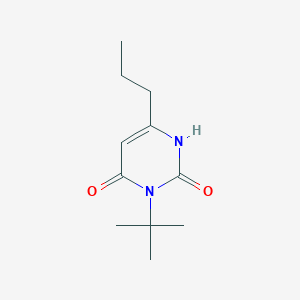

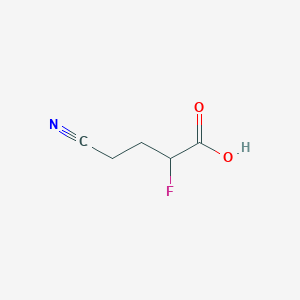

![molecular formula C13H12N4OS2 B1490511 4-oxo-7-(tiofen-2-il)-5,7-dihidro[1,3]tiazolo[4,5-d]piridazina-2-carboxamida CAS No. 1105192-70-8](/img/structure/B1490511.png)

4-oxo-7-(tiofen-2-il)-5,7-dihidro[1,3]tiazolo[4,5-d]piridazina-2-carboxamida

Descripción general

Descripción

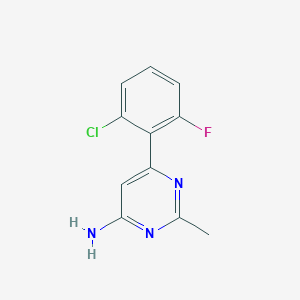

The compound “2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is a complex organic molecule that contains several heterocyclic rings, including a pyrrolidine ring, a thienyl ring, a thiazole ring, and a pyridazine ring . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different ring of the molecule. The exact method would depend on the specific reactions used to form each type of ring .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would be expected to have a rigid, planar structure due to the presence of the aromatic rings .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrrolidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar nitrogen and sulfur atoms in its structure .Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los derivados de tiazol, incluido el que se analiza, se han estudiado por su potencial en el tratamiento del cáncer. Se pueden sintetizar en varios derivados que muestran promesa contra líneas de células cancerosas. Por ejemplo, ciertos compuestos de tiazol han demostrado actividad antitumoral contra células de cáncer de mama, lo que podría ser una indicación del potencial de nuestro compuesto en la investigación oncológica .

Propiedades Antibacterianas y Antifúngicas

Los núcleos de tiazol son conocidos por exhibir propiedades antibacterianas y antifúngicas significativas. Esto los hace valiosos en el desarrollo de nuevos antibióticos y agentes antifúngicos, especialmente en una era donde la resistencia a los medicamentos existentes es una preocupación creciente .

Aplicaciones Antiinflamatorias

Las propiedades antiinflamatorias de los derivados de tiazol los convierten en candidatos para el desarrollo de medicamentos antiinflamatorios. Podrían usarse para tratar una variedad de afecciones inflamatorias, desde artritis hasta enfermedad inflamatoria intestinal .

Efectos Antivirales y Antimaláricos

Los compuestos de tiazol han mostrado actividades antivirales y antimaláricas, lo que sugiere que podrían usarse en el tratamiento de infecciones virales y malaria. Esto es particularmente importante para desarrollar nuevos tratamientos para enfermedades que son prevalentes en las regiones tropicales .

Manejo del Dolor

Los derivados de tiazol han estado involucrados en el desarrollo de medicamentos para la terapia del dolor. Su papel en la modulación de la percepción del dolor podría conducir a nuevos analgésicos que sean más efectivos y tengan menos efectos secundarios que las opciones actuales .

Electrónica Orgánica

Los derivados de tiazolo[4,5-d]piridazinona se han identificado como bloques de construcción prometedores en la síntesis de semiconductores para electrónica plástica. Su sistema deficiente en electrones con alta estabilidad oxidativa y una estructura plana rígida permite una superposición π–π intermolecular eficiente, lo cual es crucial para aplicaciones en fotovoltaica orgánica .

Investigación Neurológica

Los análogos de tiazol pueden servir como ligandos para varios receptores en el cerebro, como los receptores de estrógeno y los neuropéptidos. Esto abre posibilidades para que el compuesto se use en la investigación neurológica, lo que podría conducir a tratamientos para enfermedades neurodegenerativas o afecciones de salud mental .

Terapéutica Cardiovascular

Debido a su capacidad para actuar como antagonistas de los receptores fibrinogénicos con actividad antitrombótica, los derivados de tiazol podrían usarse en el desarrollo de medicamentos cardiovasculares. Pueden ayudar a prevenir condiciones como la trombosis, mejorando la salud cardiovascular .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Many compounds with a thiazole core structure have a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . They can serve as ligands for various receptors such as estrogen receptors and Y5 adenosine receptors .

Análisis Bioquímico

Biochemical Properties

2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair processes . By inhibiting PARP-1, 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can induce cell death in cancer cells, making it a potential candidate for anticancer therapies . Additionally, this compound has been found to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical research.

Cellular Effects

The effects of 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in breast cancer cell lines, 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has demonstrated significant anticancer activity by inhibiting cell proliferation and inducing apoptosis . The compound’s ability to alter gene expression and disrupt cellular metabolism further underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of PARP-1, which leads to the accumulation of DNA damage and subsequent cell death . Additionally, this compound can bind to other biomolecules, such as proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular processes . The ability of 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one to induce changes in gene expression further contributes to its diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . The degradation of the compound over time can lead to a decrease in its efficacy, necessitating careful consideration of experimental conditions.

Dosage Effects in Animal Models

The effects of 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of determining the optimal dosage for therapeutic applications . The threshold effects observed in these studies provide valuable insights into the compound’s safety and efficacy.

Metabolic Pathways

2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity . The compound has been shown to affect metabolic flux and alter metabolite levels, further contributing to its diverse biological effects . Understanding the metabolic pathways associated with 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one within cells and tissues are essential factors that influence its activity . The compound interacts with various transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a critical role in determining the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a key determinant of its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding the subcellular localization of 2-pyrrolidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one provides valuable insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-pyrrolidin-1-yl-7-thiophen-2-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS2/c18-12-10-11(9(15-16-12)8-4-3-7-19-8)20-13(14-10)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKHIOUBCPKRJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(S2)C(=NNC3=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

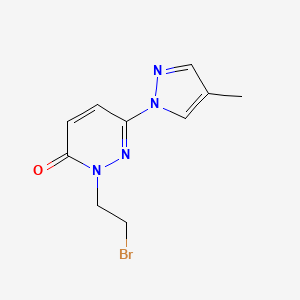

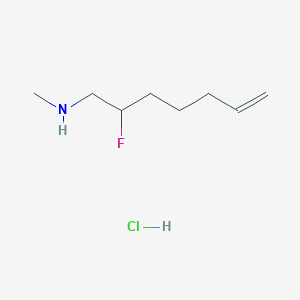

![[3-(Thiophen-3-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1490447.png)

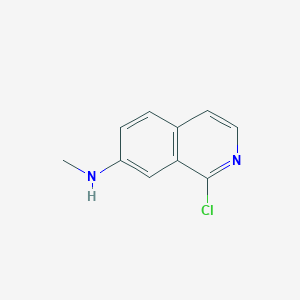

![[2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1490449.png)

![2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one](/img/structure/B1490450.png)